molecular formula C8H5Cl3O2 B3290582 Methyl 2,3,5-trichlorobenzoate CAS No. 86569-79-1

Methyl 2,3,5-trichlorobenzoate

Cat. No.: B3290582
CAS No.: 86569-79-1
M. Wt: 239.5 g/mol
InChI Key: VNUXCZBWVKRBHB-UHFFFAOYSA-N
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Description

Methyl 2,3,5-trichlorobenzoate is an organic compound with the molecular formula C8H5Cl3O2 It is a derivative of benzoic acid where three chlorine atoms are substituted at the 2, 3, and 5 positions of the benzene ring, and the carboxylic acid group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3,5-trichlorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2,3,5-trichlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the esterification process can be carried out in large reactors with continuous stirring and controlled temperature to optimize yield and purity. Additionally, the use of advanced catalysts and purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,5-trichlorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or completely dechlorinated products.

    Hydrolysis: The ester group can be hydrolyzed to yield 2,3,5-trichlorobenzoic acid and methanol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used under appropriate conditions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group. For example, using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux.

Major Products Formed

    Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Reduction Reactions: Products include partially or fully dechlorinated benzoates.

    Hydrolysis: The primary products are 2,3,5-trichlorobenzoic acid and methanol.

Scientific Research Applications

Methyl 2,3,5-trichlorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of substitution and reduction reactions.

    Biology: The compound can be used in studies involving the interaction of chlorinated aromatic compounds with biological systems.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems, may involve this compound.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2,3,5-trichlorobenzoate depends on the specific application and the target system. In general, the compound’s effects are mediated through its interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of chlorine atoms can influence the compound’s reactivity and binding affinity, leading to various biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,4,6-trichlorobenzoate: Another chlorinated benzoate ester with chlorine atoms at different positions.

    Methyl 3,4,5-trichlorobenzoate: A similar compound with a different substitution pattern on the benzene ring.

    2,3,5-Trichlorobenzoic acid: The parent acid of methyl 2,3,5-trichlorobenzoate.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. The position of the chlorine atoms can affect the compound’s electron distribution, steric hindrance, and overall stability, making it distinct from other chlorinated benzoates.

Properties

IUPAC Name

methyl 2,3,5-trichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUXCZBWVKRBHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201256480
Record name Benzoic acid, 2,3,5-trichloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86569-79-1
Record name Benzoic acid, 2,3,5-trichloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86569-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,3,5-trichloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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